molecular formula C10H9ClN2O3 B14599964 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester CAS No. 58696-59-6

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester

Cat. No.: B14599964
CAS No.: 58696-59-6
M. Wt: 240.64 g/mol
InChI Key: BIDAVAOCYBIWFW-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazine ring fused with a carboxylic acid and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chlorobenzoic acid derivatives with hydrazine derivatives, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production methods may also include purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.

    3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid: Studied for its neuroprotective effects.

Uniqueness

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester stands out due to its unique combination of a benzoxadiazine ring with a carboxylic acid and ethyl ester group, along with the presence of a chlorine atom

Properties

CAS No.

58696-59-6

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 7-chloro-2H-1,2,4-benzoxadiazine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)16-13-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

BIDAVAOCYBIWFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)ON1

Origin of Product

United States

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